Benzophenone azine

Descripción general

Descripción

Benzophenone azine is an organic compound belonging to the family of heterocyclic aromatic compounds. It is a highly versatile compound that is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. This compound is an important intermediate in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of several other compounds, such as photoresists and polymers.

Aplicaciones Científicas De Investigación

DNA Photosensitization and Photodamage

Benzophenone, a precursor to benzophenone azine derivatives, has been studied for its role in DNA photosensitization. Research using a hybrid quantum mechanics/molecular mechanics approach has addressed the spin transfer mechanism between benzophenone and thymine, a DNA nucleobase. This interaction is crucial for understanding the process of DNA photodamage induction, which is significant for investigating the photostability and potential genotoxicity of benzophenone and its derivatives (Dumont et al., 2015).

Organic Photovoltaics

This compound derivatives have been explored for their application in organic photovoltaic devices. A study reported on the synthesis of unsymmetrical and symmetrical azines by condensation of benzophenone hydrazone with (di)aldehydes containing thiophene rings. These compounds were characterized and analyzed for their optical, electrochemical, and thermal properties. Notably, certain azines exhibited liquid crystalline properties and were found to be electrochemically active, with some showing reversible reduction processes. These characteristics make benzophenone azines potential candidates for use in the active layers of bulk heterojunction solar cells, with one such device demonstrating a power conversion efficiency of 0.82% (Jarczyk-Jedryka et al., 2015).

Photodimerization and Crystal Structure Analysis

The photodimerization process of benzophenone azines has been studied, leading to the synthesis of four benzophenone azines. This research not only explored the photodimerization process but also detailed the crystal structures of these azines, constructed through weak C-H···π packing interactions. The study of these structures and their interactions provides insights into the molecular arrangements and potential applications of benzophenone azines in materials science (Smith & Lemmerer, 2019).

Sensor Applications

This compound derivatives have been investigated for their use in sensor applications. One study focused on a Schiff base derived from this compound, exhibiting aggregation-induced emission and excited-state intramolecular proton transfer phenomena. This compound was studied for its photophysical behavior towards the detection of Al3+ ions, showcasing significant changes in hydrodynamic diameter upon ion binding and an "off-on" emission response. Such properties indicate the potential of this compound derivatives for developing sensitive and selective sensors for metal ions (Kumar, Paul, & Luxami, 2018).

Safety and Hazards

Benzophenone azine may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The future directions for Benzophenone azine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Azines have received increased attention due to the recognition of their biological, chemical, and materials properties . They have been conventionally synthesized by the condensation of hydrazine with ketones and aldehydes, and many alternate routes are also available . Azines have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis owing to their importance in nonlinear optics . The tautomerism in azines is a topic of contemporary interest .

Mecanismo De Acción

Target of Action

Benzophenone azine is an organic compound that belongs to the class of azines . Azines are compounds resulting from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various chemical reactions. For instance, the action of Grignard reagents on phenanthrenequinone this compound has been reported . .

Biochemical Pathways

Azines have been extensively studied for their synthesis, properties, applications, and reactivity . They are known to participate in various chemical reactions, indicating their potential involvement in multiple biochemical pathways.

Result of Action

The formation of this compound from the reaction of the iron-containing lewis acid complex and diphenyldiazomethane provides strong evidence for an fe(ii) carbene intermediate .

Análisis Bioquímico

Biochemical Properties

Benzophenone azine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as horseradish peroxidase, which catalyzes the oxidative coupling of this compound with other substrates Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been reported to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to DNA and RNA, affecting their stability and function. It also acts as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription . By inhibiting these enzymes, this compound can disrupt cellular processes and lead to cell death. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects.

Propiedades

IUPAC Name |

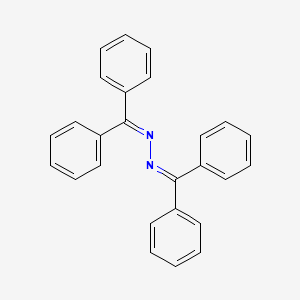

N-(benzhydrylideneamino)-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSIVLYYQQCXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243546 | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-79-9 | |

| Record name | Bis(diphenylmethylene)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, diphenyl-, (diphenylmethylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)